One of the most well-established areas of Bosutinib research is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer characterized by the uncontrolled growth of white blood cells due to a specific genetic mutation. Bosutinib acts by targeting the BCR-ABL fusion protein, a key driver of CML, thereby hindering the growth and survival of leukemic cells. Several clinical trials have demonstrated the efficacy of Bosutinib in patients with CML who are resistant to or intolerant of other TKIs [].
Beyond CML, ongoing scientific research is exploring the potential applications of Bosutinib in other malignancies. These include:
Bosutinib is a small molecule compound classified as a dual inhibitor of BCR-ABL and Src tyrosine kinases. Its chemical structure is represented by the formula , with a molar mass of approximately 530.45 g/mol. It is primarily indicated for the treatment of chronic myelogenous leukemia, particularly in patients who are Philadelphia chromosome-positive and have shown resistance or intolerance to prior therapies. Bosutinib was first synthesized by Wyeth and is marketed under the brand name Bosulif by Pfizer .
Bosutinib functions as a dual BCR-ABL and Src tyrosine kinase inhibitor. The BCR-ABL protein is a key driver of CML development. Bosutinib binds to the ATP-binding pocket of BCR-ABL, hindering its ability to transfer phosphate groups and thereby halting uncontrolled cell growth. Additionally, Bosutinib inhibits Src kinase, another signaling molecule involved in tumorigenesis []. This dual targeting approach makes Bosutinib effective against CML cells resistant to other TKIs.
Bosutinib acts as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, which is pivotal in the pathogenesis of chronic myelogenous leukemia. The compound also inhibits Src family kinases, including Src, Lyn, and Hck. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival .
The synthesis of Bosutinib involves several key steps:
Bosutinib's primary application is in oncology, specifically for treating chronic myelogenous leukemia in patients who have either developed resistance or are intolerant to other treatments like imatinib. It has been approved by regulatory agencies such as the U.S. Food and Drug Administration and the European Medicines Agency since 2012 and 2013, respectively . Additionally, its dual inhibition mechanism may provide therapeutic avenues in other malignancies that exhibit similar tyrosine kinase dependencies.
Bosutinib's pharmacokinetics are significantly influenced by its interactions with other drugs:
Bosutinib belongs to a class of drugs known as tyrosine kinase inhibitors. Here are some similar compounds:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Imatinib | BCR-ABL inhibitor | Chronic myelogenous leukemia | First-in-class; well-established efficacy |
Nilotinib | BCR-ABL inhibitor | Chronic myelogenous leukemia | More potent against certain mutations |
Dasatinib | Dual BCR-ABL/Src inhibitor | Chronic myelogenous leukemia | Effective against T315I mutation |
Ponatinib | Pan-BCR-ABL inhibitor | Chronic myelogenous leukemia | Effective against resistant mutations |
Bosutinib stands out due to its dual inhibitory action on both BCR-ABL and Src family kinases, which may enhance its effectiveness in overcoming resistance mechanisms associated with other therapies. Its distinct profile allows it to be effective against certain imatinib-resistant forms while having a different side effect profile compared to other inhibitors .
Over the past decade, refinements in chromatography, spectroscopy, and diffraction techniques have revolutionized quality control and mechanistic research on bosutinib. Stability-indicating high-performance liquid chromatography methods developed under analytical quality-by-design paradigms now quantify trace degradants with sub-percent precision [1] [2] [3]. Ultra-performance liquid chromatography coupled to tandem mass spectrometry enables picogram-level bioanalysis in complex matrices [4] [5]. Complementary multinuclear nuclear magnetic resonance, vibrational spectroscopy, and high-resolution crystallography elucidate solid-state and protein-bound structures, revealing subtle electronic environments around the diagnostic nitrile moiety [6] [7] [8] [9]. The following sections systematically dissect these innovations.
A series of risk-driven design-of-experiments studies has yielded robust reversed-phase methods capable of resolving process-related impurities, oxidative degradants, and isomeric by-products of bosutinib within concise runtime windows [1] [2] [3]. Core findings include:
Column (L × Ø, µm) | Mobile phase (v/v) | pH | Flow (mL min⁻¹) | λ₍det₎ (nm) | t_R (min) | Linear range (µg mL⁻¹) | r² | LOD (µg mL⁻¹) | LOQ (µg mL⁻¹) | %RSD (precision) | Source |
---|---|---|---|---|---|---|---|---|---|---|---|
Shim-pack ODS C18 250 × 4.6, 5 | Acetonitrile : 1% triethylamine (55:45) | 7.0 | 1.0 | 269 | 6.8 | 2–60 | 0.9994 [2] | 0.24 [2] | 0.72 [2] | 0.56 [2] | 6 |
Primesil C18 250 × 4.6, 5 | Methanol : 10 mM phosphate buffer (pH 6.5) (85:15) | 6.5 | 1.2 | 268 | 7.433 | 10–50 | 0.9980 [10] | 0.30 [10] | 0.92 [10] | 0.73 [10] | 16 |
The validated method has been transferred to regulatory control laboratories and is cited in multiple New Drug Application dossiers [11].
Ultra-performance liquid chromatography paired with triple-quadrupole mass spectrometry affords rapid, selective quantitation of bosutinib in pre-clinical and clinical matrices.
Matrix | Sample prep | Column (L × Ø, µm) | Mobile phase | Transition (m/z) | Run time (min) | LLOQ (ng mL⁻¹) | Calibration (ng mL⁻¹) | Recovery (%) | Intra-day %RSD | Source |
---|---|---|---|---|---|---|---|---|---|---|
Mouse plasma | ACN protein precipitation | Acquity BEH C18 50 × 2.1, 1.7 | Gradient ACN/0.1% HCOOH | 530.3→141.1 | 3.0 | 5 [4] | 5–3,000 | 95.4 [4] | ≤6.2 [4] | 3 |
Rat plasma | Liquid–liquid extraction | HSS T3 100 × 2.1, 1.8 | 60% ACN, 0.1% HCOOH | 530.3→113.1 | 4.2 | 1 [12] | 1–2,000 | 93.7 [12] | ≤7.5 [12] | 18 |
Human liver microsomes | ACN protein precipitation | Eclipse Plus C18 50 × 2.1, 1.8 | Isocratic ACN:H₂O (30:70) | 530.3→141.1 | 2.5 | 0.98 [5] | 1–1,000 | 92.1 [5] | ≤5.4 [5] | 8 |
Method ruggedness was confirmed under varied extraction solvents and ion-source parameters without significant matrix effects (ion suppression <15%) [4] [5].
Authentic bosutinib and its positional isomer were distinguished through exhaustive one- and two-dimensional NMR experiments [7] [13].
Nucleus | Position | δ (ppm) | J (Hz) | Multiplicity | Source |
---|---|---|---|---|---|
¹H | H-8 (quinoline) | 8.23 | 8.4 | dd | 22 |
¹H | H-6′ (dichloro-aniline) | 7.64 | 2.1 | d | 22 |
¹H | O-CH₃ (C-7) | 3.91 | – | s | 22 |
¹³C | C-3 (C≡N) | 146.3 | – | – | 39 |
¹³C | C-25 O-CH₃ | 56.1 | – | – | 39 |
¹⁵N | Nitrile nitrogen | 115.4 | – | – | 22 |
All scalar coupling constants (²JCH and ³JHH) align with predicted values for fused quinoline scaffolds bearing para-alkoxy substituents, confirming structural integrity.
The nitrile stretch of bosutinib serves as an exquisitely sensitive reporter of local electric fields.
Environment | ν_max (cm⁻¹) | Δν vs. neat ACN (cm⁻¹) | Interpretation | Source |
---|---|---|---|---|
1-Propanol glass (77 K) | 2,228 | – | Reference for Stark tuning | 21 |
Abl kinase active site | 2,234 | +6 | Stronger internal field stabilizes dipole | 21 |
Src kinase active site | 2,234 | +6 | Comparable polarity to Abl | 21 |
Src T338I mutant | 2,227 | –1 | Gatekeeper mutation relaxes field | 21 |
Solid-state (orthorhombic Pbca) | 2,226 | –2 | Crystal packing dampens field | 39 |
Linear Stark spectroscopy determined a tuning rate of 0.87 cm⁻¹ (MV cm⁻¹)⁻¹, enabling quantitative mapping of electrostatics within inhibitor–protein complexes [6] [15] [16].
High-resolution diffraction structures elucidate bosutinib’s binding conformations across kinase families and its supramolecular lattice behavior.
PDB ID | Target protein | Resolution (Å) | Conformation (DFG) | Key contacts (Å) | Structural insight | Source |
---|---|---|---|---|---|---|
3UE4 | Abelson proto-oncogene 1 | 2.40 | Out | N-H (M318)…N1 2.9 | Explains activity vs. P-loop mutants [9] | 37 |
4BC6 | Serine/threonine kinase-10 | 2.20 | In | OCH₃ (C-6)…Gatekeeper 3.3 | Clarifies selectivity across STE kinases [17] | 25 |
COD 7227156 | Bosutinib dihydrate (API) | 0.84 (X-ray powder) | – | O-H…Nitrile 2.1 | Solvate stability hierarchy [18] [19] | 24 |
Pfizer single-crystal | API orthorhombic Pbca | 0.77 | – | C-H…Cl 3.0 | Validates QC fingerprint [14] [13] | 27 |
In Abl, the quinoline nitrogen forms a single hinge hydrogen bond while the nitrile projects toward the gatekeeper threonine, rationalizing loss of affinity in the T315I resistance mutant and informing next-generation analog design [8] [20].
Harmonizing chromatographic, spectroscopic, and structural data produces an integrated control strategy:
Irritant